trans-5-Amino-tetrahydro-pyran-3-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
(3S,5S)-5-aminooxan-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c6-4-1-5(7)3-8-2-4/h4-5,7H,1-3,6H2/t4-,5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCVKSIEMVHVOG-WHFBIAKZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COCC1O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](COC[C@H]1O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for Trans 5 Amino Tetrahydro Pyran 3 Ol and Analogues
Established Synthetic Routes to trans-5-Amino-tetrahydro-pyran-3-ol
The direct synthesis of this compound is a nuanced process, with various strategies developed to control the stereochemistry of the amino and hydroxyl substituents. Key approaches include multicomponent reactions that assemble the ring system in a single step, the functionalization of pre-existing cyclic diketones, and methodologies centered around reductive transformations to form the heterocyclic ring.
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) offer an efficient pathway to complex molecular architectures from simple starting materials in a single synthetic operation. While specific MCRs for the direct synthesis of this compound are not extensively documented, the Prins-type cyclization represents a relevant and powerful MCR for constructing substituted tetrahydropyrans. nih.gov This reaction typically involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone. The resulting oxocarbenium ion intermediate undergoes intramolecular cyclization, trapping the carbocation with a nucleophile. By selecting appropriate starting materials and nucleophiles, it is conceivable to introduce the necessary amino and hydroxyl functionalities. For instance, a Prins-type cyclization of a protected amino-substituted homoallylic alcohol with formaldehyde (B43269) could, in principle, lead to a precursor of the target molecule.
Another relevant MCR is the copper-catalyzed reaction of ethyl acetoacetate, substituted aromatic aldehydes, and aniline (B41778) to form highly functionalized tetrahydropyridines, which are structurally related to the target molecule. researchgate.net Although this method yields a nitrogen-containing heterocycle, the principles of multicomponent assembly could be adapted to the synthesis of oxygen-containing rings.
| Multicomponent Reaction Type | Reactants | Key Features | Potential Application for Target Synthesis |
| Prins-type Cyclization nih.gov | Homoallylic alcohol, Aldehyde/Ketone, Nucleophile | Forms substituted tetrahydropyrans; can create multiple stereocenters. | Synthesis of a tetrahydropyran (B127337) precursor with appropriate functional groups for conversion to this compound. |
| Copper-Catalyzed Tetrahydropyridine Synthesis researchgate.net | Ethyl acetoacetate, Aromatic aldehyde, Aniline | Efficient assembly of a related heterocyclic system. | Adaptation of the multicomponent strategy for the synthesis of the tetrahydropyran core. |
Amination Reactions from Cyclic Diketones
The conversion of cyclic diketones to aminocyclohexanols provides a conceptual blueprint for the synthesis of aminotetrahydropyranols. A reported method describes the reduction of β-enaminoketones derived from 1,3-cyclohexanediones to yield both cis- and trans-3-aminocyclohexanols. mdpi.com This strategy involves the initial condensation of the diketone with an amine to form an enaminoketone, which is then reduced to the corresponding amino alcohol.
Applying this logic to the tetrahydropyran system, a hypothetical precursor such as tetrahydropyran-3,5-dione could be subjected to a similar reaction sequence. The selective amination of one carbonyl group to form an enaminone, followed by a stereoselective reduction of the remaining ketone and the enamine functionalities, could potentially yield the desired this compound. The stereochemical outcome of the reduction would be a critical factor, likely influenced by the choice of reducing agent and the steric environment of the substrate.
Reduction-Based Methodologies for Ring Formation
Reduction-based methodologies are fundamental in the synthesis of heterocyclic compounds. The stereoselective reduction of a suitable precursor is a key strategy for obtaining the desired trans stereochemistry in 5-amino-tetrahydro-pyran-3-ol. For example, the reduction of a β-enaminoketone derived from a 1,3-cyclohexanedione (B196179) with sodium in a mixture of THF and isopropyl alcohol has been shown to produce a diastereomeric mixture of amino alcohols. mdpi.com The stereoselectivity of such reductions is often influenced by the approach of the reducing agent to the less hindered face of the molecule.
In a related context, the catalytic hydrogenation of an oxazoline (B21484) derived from a 2-aminopyranose has been utilized to prepare a highly functionalized tetrahydropyran, demonstrating a facile route to this class of compounds. This approach highlights the potential of using reduction to establish the desired stereochemistry in the tetrahydropyran ring.
General Strategies for Tetrahydropyran Ring Construction Relevant to this compound Precursors
The construction of the tetrahydropyran ring itself is a critical step in the synthesis of the target molecule. Several powerful catalytic methods have been developed for this purpose, which can be applied to create precursors that are then further functionalized to yield this compound.
Catalytic Hydroalkoxylation Reactions
Intramolecular hydroalkoxylation of unsaturated alcohols is a highly atom-economical method for the synthesis of cyclic ethers, including tetrahydropyrans. This reaction can be catalyzed by a variety of transition metals and lanthanides. Lanthanide triflates, for instance, are effective catalysts for the intramolecular Markovnikov-type hydroalkoxylation/cyclization of hydroxyalkenes, yielding five- and six-membered oxygen heterocycles. organic-chemistry.orgnih.gov The reaction proceeds under mild conditions and can tolerate a range of functional groups.
For the synthesis of a precursor to this compound, an appropriately substituted unsaturated amino alcohol could be subjected to catalytic intramolecular hydroalkoxylation. The stereochemistry of the substituents on the unsaturated chain would play a crucial role in directing the stereochemical outcome of the cyclization. An acid-mediated intramolecular cyclization of silylated alkenols has also been shown to produce highly substituted tetrahydropyrans with excellent diastereoselectivity. mdpi.com
| Catalyst System | Substrate Type | Key Advantages | Reference |
| Lanthanide Triflates | Unsaturated Alcohols | High efficiency, mild conditions, functional group tolerance. | organic-chemistry.orgnih.gov |
| p-Toluenesulfonic Acid | Silylated Alkenols | High diastereoselectivity, atom economy. | mdpi.com |
Cerium Ammonium (B1175870) Nitrate (B79036) Mediated Cyclizations
Cerium(IV) ammonium nitrate (CAN) is a versatile one-electron oxidizing agent that can mediate a variety of cyclization reactions. While specific applications of CAN for the direct synthesis of this compound are not prominent in the literature, its utility in forming cyclic ethers is established. For example, the reaction of tertiary 1,4- and 1,5-diols with CAN at room temperature affords tetrahydrofuran (B95107) and tetrahydropyran derivatives with high yield and stereoselectivity.
The mechanism of CAN-mediated reactions often involves the formation of radical cations, which can undergo intramolecular cyclization. This reactivity could be harnessed to construct the tetrahydropyran ring of a precursor to the target molecule. For instance, an unsaturated alcohol containing a suitably protected amino group could potentially be cyclized using CAN to generate the tetrahydropyran core.
Lanthanide Triflates in Intramolecular Cyclization
Lanthanide triflates (Ln(OTf)₃) have emerged as highly effective and water-tolerant Lewis acid catalysts in organic synthesis. wikipedia.orgnih.gov Their utility stems from their high oxophilicity, which allows them to activate carbonyl compounds and facilitate a range of transformations, including the synthesis of heterocyclic compounds. wikipedia.orgnih.gov
The synthesis of lanthanide triflates is straightforward, typically involving the reaction of a lanthanide oxide with aqueous triflic acid. wikipedia.org These hydrated salts can be converted to their anhydrous form by heating under reduced pressure. wikipedia.org
In the context of tetrahydropyran synthesis, lanthanide triflates can catalyze intramolecular cyclization reactions. While direct examples for the synthesis of this compound are not prevalent in the reviewed literature, their application in similar cyclizations highlights their potential. For instance, they are used in Friedel-Crafts reactions and the synthesis of pyridines through condensation or aza Diels-Alder reactions, demonstrating their capacity to promote bond formation under mild, often aqueous, conditions. wikipedia.org The catalytic species in these reactions are believed to be the triply charged lanthanide complexes, which exhibit high reactivity. nih.gov
| Catalyst | Reactants | Product | Key Features |
| Ytterbium and Dysprosium Triflates | Diethyl malonate, Benzaldehyde | Knoevenagel condensation product | Catalyzes condensation reactions; triply charged complexes are key reactive species. nih.gov |
| Lanthanide Triflates | Aldehydes, Amines | Pyridines | Water-tolerant catalysis under mild conditions. wikipedia.org |
Cobalt Complex Catalyzed Intramolecular Hydroalkoxylation
Cobalt-catalyzed reactions represent a powerful tool for C-H bond activation and functionalization. Specifically, cobalt porphyrin complexes have been shown to effectively catalyze the intramolecular alkylation of 1-isoindolinones. This is achieved through the site-selective insertion into a C(sp³)–H bond. nih.gov
The reaction proceeds via a diazoalkane intermediate which, upon dediazotation, leads to the formation of a new C-C bond, constructing various-sized saturated heterocyclic rings. nih.gov A notable application of this methodology is the concise synthesis of the azepane alkaloid lennoxamine. nih.gov The reaction demonstrates high diastereoselectivity when a stereogenic center is present in the starting material. nih.gov While direct application to tetrahydropyran synthesis from unsaturated alcohols is not detailed, the principle of intramolecular C-H insertion offers a potential pathway. More directly relevant is the use of cobalt(III) catalysts in the aminocarbonylation of thiophenes, showcasing cobalt's versatility in forming C-N bonds under microwave-assisted conditions. chemrxiv.org
| Catalyst System | Substrate Type | Product Type | Key Features |
| Cobalt(tetraphenylporphyrin) / Base | 1-Isoindolinones with hydrazone tether | Tricyclic isoindolone derivatives | Intramolecular C(sp³)–H alkylation; high diastereoselectivity. nih.gov |
| Cobalt(III) complex | Thiophenes, Benzo[b]thiophenes | Thiophenecarboxamides | C-H aminocarbonylation with isocyanates. chemrxiv.org |
Silver(I) Triflate Catalysis in Intramolecular Additions
Silver(I) triflate (AgOTf) is a versatile and efficient catalyst for various organic transformations, particularly those involving the activation of alkynes and olefins towards nucleophilic attack. organic-chemistry.orgresearchgate.netnih.gov It has proven effective in catalyzing the intramolecular addition of alcohols and carboxylic acids to olefins, providing a direct route to cyclic ethers and lactones under mild conditions. organic-chemistry.org This method is a less toxic and more economical alternative to other metal-catalyzed processes. organic-chemistry.org
The reaction mechanism is believed to involve the coordination of the silver(I) ion to the double bond, which activates it for subsequent nucleophilic attack by the hydroxyl group. organic-chemistry.org This process generally yields Markovnikov products with high regioselectivity. organic-chemistry.org Silver(I) triflate has also been successfully employed in glycosylation reactions, where it promotes the formation of glycosidic bonds and suppresses unwanted side reactions. nih.gov Its ability to catalyze cycloisomerization of allenynamides to form nitrogen-containing heterocycles further underscores its utility in ring-forming reactions. researchgate.net
| Catalyst | Substrate Type | Product Type | Yield | Key Features |
| Silver(I) Triflate (5 mol%) | Olefinic alcohols/acids | Cyclic ethers/lactones | Up to >95% | Mild conditions, high regioselectivity. organic-chemistry.org |
| Silver(I) Triflate | 2-alkoxy-glyco-[2,1-d]-2-oxazoline glycosyl donors | Oligosaccharides | Good | Suppresses side reactions. nih.gov |
| Silver(I) Triflate | Allenynamides | N-containing heterocycles | - | Cycloisomerization. researchgate.net |
| Silver(I) Triflate | 2-Alkynylbenzaldoxime and aryne | 2-oxa-6-aza-bicyclo[3.2.2]nona-6,8-diene derivatives | Moderate to good | Proceeds via 6-endo-cyclization and [3+2] cycloaddition. researchgate.net |
Prins Cyclization via Phosphomolybdic Acid Catalysis
The Prins reaction, the acid-catalyzed condensation of an aldehyde or ketone with an alkene, is a cornerstone for the stereoselective synthesis of tetrahydropyran rings. beilstein-journals.orgresearchgate.netnih.gov A significant advancement in this area is the use of phosphomolybdic acid (PMA) as a catalyst in water. organic-chemistry.org This "aqueous" Prins cyclization allows for the efficient synthesis of tetrahydropyran-4-ol derivatives at room temperature, offering high yields and excellent cis-selectivity. organic-chemistry.orgorganic-chemistry.org
This environmentally friendly approach avoids the harsh conditions and expensive reagents often associated with classical acid-catalyzed methods. organic-chemistry.org The reaction proceeds through an (E)-oxocarbenium ion intermediate, which is stabilized in a chair-like transition state, leading to the observed cis-stereochemistry. organic-chemistry.org The methodology has a broad substrate scope, accommodating various aromatic and aliphatic aldehydes, and has even been successfully applied to the synthesis of spirocyclic tetrahydropyrans from ketones. organic-chemistry.org
| Catalyst | Substrates | Product | Yield | Key Features |
| Phosphomolybdic Acid (PMA) | Homoallylic alcohols, Aldehydes/Ketones | cis-Tetrahydropyran-4-ols | 80–92% | Aqueous media, room temperature, high cis-selectivity. organic-chemistry.org |
Indium-Mediated Cyclizations
Indium and its salts have carved a niche in organic synthesis, particularly in mediating the formation of C-C bonds and heterocyclic rings. beilstein-journals.org Indium trichloride (B1173362) (InCl₃) is a mild Lewis acid that effectively catalyzes the cyclization of homoallyl alcohols with aldehydes to produce polysubstituted tetrahydropyrans. organic-chemistry.orgnih.gov These reactions proceed in high yields and with excellent diastereoselectivity. organic-chemistry.orgnih.gov
A key feature of this methodology is that the stereochemistry of the resulting tetrahydropyran is directly correlated with the geometry of the starting homoallyl alcohol. trans-Homoallyl alcohols exclusively yield (up-down-up) 2,3,4-trisubstituted products, while cis-homoallyl alcohols predominantly give (up-up-up) 2,3,4-trisubstituted products. nih.gov Indium-mediated reactions can even control up to five stereogenic centers in a single step when using a trisubstituted homoallyl alcohol. nih.gov Furthermore, indium metal can promote one-pot Barbier-Prins cyclization reactions to generate polysubstituted tetrahydropyrans. nih.gov
| Catalyst/Mediator | Substrates | Product | Stereoselectivity | Key Features |
| Indium Trichloride (InCl₃) | trans-Homoallyl alcohols, Aldehydes | (up-down-up) 2,3,4-Trisubstituted tetrahydropyrans | Exclusive | High yields, mild conditions. organic-chemistry.orgnih.gov |
| Indium Trichloride (InCl₃) | cis-Homoallyl alcohols, Aldehydes | (up-up-up) 2,3,4-Trisubstituted tetrahydropyrans | Predominant | High yields, mild conditions. nih.gov |
| Indium Metal | 3-Iodo-2-[(trimethylsilyl)methyl]propene, Aldehyde | Polysubstituted exo-methylene THPs | - | One-pot silyl-Prins cyclization. nih.gov |
| Indium(III) Triflate (In(OTf)₃) | Aldehyde, Allylsilyl chloride | cis-4-Halo-2,6-disubstituted tetrahydropyran | High | Overcomes epimerization issues. beilstein-journals.org |
Niobium(V) Chloride and Gallium(III) Halide Mediated Reactions
Niobium(V) chloride (NbCl₅) is a potent Lewis acid that has found applications in various organic transformations, including the formation of tetrahydropyranyl ethers and Diels-Alder reactions. researchgate.netiaea.orgresearchgate.net It can efficiently catalyze the protection of a wide range of alcohols and phenols as their THP-ethers using 3,4-dihydro-2H-pyran (DHP) in dichloromethane (B109758) at room temperature. researchgate.net The reactions are generally fast and high-yielding, tolerating various functional groups. researchgate.net
In the context of ring construction, NbCl₅ has been used as a catalyst in Diels-Alder reactions involving furan, enhancing reaction rates and yields compared to uncatalyzed processes. iaea.orgresearchgate.net Additionally, niobium pentahalides are instrumental in a complementary method to titanium-based syntheses for producing allylic and allenic halides from alcohols, proceeding through a proposed concerted rearrangement. nih.gov Furthermore, in situ-generated low-valent niobium complexes have shown high catalytic activity in ring-closing metathesis (RCM) reactions of diallylic compounds to furnish five-membered rings like 3-pyrrolines. nih.gov While direct use for this compound is not explicitly documented, these examples showcase the versatility of niobium reagents in forming C-O and C-C bonds essential for heterocycle synthesis.
| Reagent/Catalyst | Reaction Type | Substrates | Product | Key Features |
| Niobium(V) Chloride | Tetrahydropyranylation | Alcohols/Phenols, DHP | THP-ethers | Room temperature, short reaction times, high yields. researchgate.net |
| Niobium(V) Chloride | Diels-Alder | Furan, Dienophiles | Cycloadducts | Catalyst for low-reactivity dienes. iaea.orgresearchgate.net |
| Niobium Pentahalide | Alkoxide Rearrangement | Allylic/Propargylic alcohols | Allylic/Allenic halides | Broad substrate scope. nih.gov |
| In situ Niobium Complex | Ring-Closing Metathesis | N,N-diallyl-p-toluenesulfonamide | 1-(p-toluenesulfonyl)-3-pyrroline | High catalytic activity for RCM. nih.gov |
Palladium-Catalyzed Cyclization Approaches
Palladium catalysis is a cornerstone of modern organic synthesis, offering powerful methods for forming C-C and C-heteroatom bonds. researchgate.netyoutube.com In the realm of tetrahydropyran synthesis, palladium-catalyzed oxidative Heck redox-relay strategies have been developed for the stereoselective construction of functionalized 2,6-trans-tetrahydropyrans. acs.orgacs.org This approach involves the stereoselective formation of a C-C bond, followed by a "chain walk" of the palladium catalyst along an alkyl chain, ultimately leading to the cyclized product. acs.orgacs.org
This strategy has been successfully applied to the total synthesis of a trans-epimer of the natural product centrolobine (B73297) with excellent yield and stereoselectivity. acs.orgacs.org The reaction conditions typically involve a palladium(II) catalyst, often in conjunction with a co-oxidant like copper(II) triflate and oxygen. acs.orgacs.org Control experiments have confirmed that the palladium(II) species is the active catalyst in these transformations. acs.orgacs.org Another approach involves the palladium(II)-catalyzed cyclization of unsaturated hydroperoxides to yield 1,2-dioxanes, demonstrating palladium's utility in forming oxygen-containing heterocycles through different mechanisms. nih.gov
| Catalyst System | Reaction Type | Substrates | Product | Key Features |
| Pd(II) / Cu(II) / O₂ | Oxidative Heck Redox-Relay | Enantiopure dihydropyranyl alcohol, Boronic acids | Functionalized 2,6-trans-tetrahydropyrans | High stereoselectivity, novel exo-cyclic migration. acs.orgacs.org |
| Pd(OAc)₂ / Pyridine / BQ | Peroxide Cyclization | γ,δ-Unsaturated tertiary hydroperoxides | 1,2-Dioxanes | Tolerant of functional groups for further manipulation. nih.gov |
| Pd(PPh₃)₄ / Cs₂CO₃ | Intramolecular Heck | 2-Iodophenoxymethylhetarenes | Polycyclic benzopyran derivatives | Synthesis of complex heterocyclic systems. researchgate.net |
Iron-Catalyzed Cyclization of Hydroxy Allylic Derivatives
An environmentally friendly and highly diastereoselective method for synthesizing substituted cis-2,6-tetrahydropyrans involves an iron-catalyzed thermodynamic equilibration of 2-alkenyl-6-substituted tetrahydropyrans. organic-chemistry.org This approach allows for the isolation of enriched mixtures of the most stable cis-isomers. organic-chemistry.org While this specific method focuses on cis-isomers, iron catalysis, in general, presents a versatile tool in organic synthesis. For instance, iron(III) chloride hexahydrate (FeCl₃·6H₂O) has been utilized as a catalyst in the para-selective C-H allylation of aniline derivatives with allyl alcohols. nih.gov In this reaction, the iron catalyst serves a dual purpose: it coordinates with the N-arylpicolinamide to modify the electronic properties of the aromatic ring and reacts with the allyl alcohol to form an allyl-iron species. nih.gov This demonstrates the potential of iron catalysts to facilitate key bond-forming reactions that could be adapted for the synthesis of complex heterocyclic systems.
The general principle of intramolecular cyclization of hydroxy allylic derivatives is a powerful strategy for constructing tetrahydropyran rings. This can be achieved through various catalytic systems. For example, platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins is tolerant of numerous functional groups. organic-chemistry.org Similarly, lanthanide triflates and cobalt(salen) complexes have been shown to be effective catalysts for the intramolecular hydroalkoxylation of unactivated olefins. organic-chemistry.org These methods highlight the broad utility of transition metal catalysis in the synthesis of tetrahydropyran derivatives.
Multicomponent Condensation Reactions (e.g., involving Aryl Glyoxal)
Multicomponent reactions (MCRs) are powerful tools in organic synthesis where at least three different starting materials react in a single vessel to form a complex product. nih.gov This approach offers significant advantages in terms of efficiency and atom economy. Aryl glyoxals have emerged as valuable building blocks in MCRs for the synthesis of various oxygen-containing heterocycles. nih.govnih.gov
One notable example is the synthesis of functionalized trans-tetrahydrobenzofuran-4-ones through a condensation reaction involving an aryl glyoxal (B1671930), N-(4-halophenacyl)-pyridinium bromide, and a cyclic 1,3-diketone, catalyzed by DABCO in water. nih.govnih.gov The reaction proceeds with high yields, particularly with p-nitroaryl glyoxal and o-bromoaryl glyoxal. nih.gov The proposed mechanism for similar MCRs often begins with a p-TSA-catalyzed condensation of an amine and the aryl glyoxal to form an iminium ion intermediate. nih.govnih.gov This electrophilic species then reacts with a nucleophile, followed by tautomerization and intramolecular cyclization to yield the heterocyclic product. nih.gov
Another application of aryl glyoxals in MCRs is the synthesis of 2-amino-4-aroyl-4H-benzo[h]chromene-3-carbonitriles. nih.gov This reaction involves the condensation of aryl glyoxals, 1-naphthol, and malononitrile (B47326) under solvent-free microwave conditions in the presence of Mg-Al hydrotalcite. nih.gov The mechanism is believed to start with a Knoevenagel condensation between the aryl glyoxal and malononitrile. nih.gov
Protecting Group Strategies in this compound Synthesis
The synthesis of this compound requires careful management of the amino and hydroxyl functional groups to prevent unwanted side reactions. This is achieved through the use of protecting groups. The choice of protecting groups is critical for a successful synthetic strategy. tcichemicals.com
For the amino group, the tert-butoxycarbonyl (Boc) group is a common choice due to its stability under basic and reductive conditions and its straightforward removal with acid. tcichemicals.com The 9-fluorenylmethyloxycarbonyl (Fmoc) group is another widely used amino protecting group, particularly in peptide synthesis, and it is cleaved under mild basic conditions, often with piperidine (B6355638). tcichemicals.comcreative-peptides.com Other options include the benzyloxycarbonyl (Cbz) and allyl (All) groups. tcichemicals.com
For the hydroxyl group, silyl (B83357) ethers are frequently employed. tcichemicals.com The choice of the silyl group depends on the required stability. Trimethylsilyl (TMS) and triethylsilyl (TES) are suitable for short-term protection, while bulkier groups like tert-butyldimethylsilyl (TBDMS or TBS) and triisopropylsilyl (TIPS) offer greater stability. tcichemicals.com Silyl ethers are typically removed under acidic conditions or with fluoride (B91410) ions. tcichemicals.com The tetrahydropyranyl (Thp) group is another effective protecting group for alcohols, known for its low cost and stability to most non-acidic reagents. researchgate.netnih.gov
Synthetic Routes to Fluorinated Tetrahydropyran Analogues
The incorporation of fluorine into organic molecules can significantly alter their biological properties, making the synthesis of fluorinated analogues of bioactive compounds an area of great interest. nih.gov The synthesis of fluorinated tetrahydropyran analogues can be achieved through various methods, including the introduction of fluorine-containing building blocks or the direct fluorination of a pre-formed tetrahydropyran ring.
One approach involves the use of fluorinated starting materials in a cyclization reaction. For example, a cis-selective hydrogenation of fluoropyridines using a heterogeneous palladium catalyst can yield a broad range of (multi)fluorinated piperidines, a strategy that could be adapted for tetrahydropyran synthesis. nih.gov This method demonstrates the chemoselective reduction of the fluorinated heterocycle while tolerating other aromatic systems. nih.gov
Another strategy is the direct fluorination of a suitable precursor. For the synthesis of fluorinated tyrosine analogues, a convergent pathway has been designed to produce radiofluorinated compounds from common organotin intermediates. nih.gov This involves a copper-mediated nucleophilic aromatic radiofluorination with [¹⁸F]F⁻. nih.gov While this example is for an aromatic system, similar strategies could be envisioned for the fluorination of tetrahydropyran rings, potentially involving electrophilic or nucleophilic fluorinating agents. The development of new catalytic methods, such as the conversion of epoxides into fluorinated oxetanes using a copper catalyst and a difluorocarbene species, opens up new possibilities for synthesizing fluorinated heterocycles. sciencedaily.com
The synthesis of fluorinated analogues often requires specific protecting group strategies to be compatible with the fluorination conditions. For instance, in the synthesis of [¹⁹F]fluoro-D/L-TIC(OH), the amine function was protected with a Boc group, and the hydroxyl group was protected as an ethoxymethyl (EOM) ether. nih.gov
Stereochemical Aspects and Chiral Synthesis of Trans 5 Amino Tetrahydro Pyran 3 Ol Derivatives
Diastereoselective Synthetic Approaches
Diastereoselective synthesis aims to produce a specific diastereomer from a reaction that can potentially create multiple. This is often achieved by using a substrate that already contains one or more stereocenters, which then directs the stereochemical outcome of subsequent transformations.
A notable strategy involves the diastereoselective addition of amines to vinyl sulfone-modified hex-5-enofuranosides, which serve as effective Michael acceptors. nih.gov In these systems, the stereoelectronic properties of substituents on the pyran-like ring, particularly at the C-3 position, can profoundly influence the stereoselectivity of the amine addition at C-5. For instance, the presence of a methoxy (B1213986) group (OMe) on the beta-face of C-3 in a gluco-configured starting material overwhelmingly directs the addition of both primary and secondary amines to yield L-ido-aminosugars. nih.gov This substrate-controlled approach leverages the existing chirality of the carbohydrate scaffold to install the C-5 amino group with a predictable stereochemistry, providing a reliable route to highly functionalized 5-amino-deoxysugar derivatives. nih.gov
Table 1: Influence of C-3 Substituent on Diastereoselective Amine Addition
| C-3 Substituent (Configuration) | Amine Type | Predominant Product Diastereomer | Reference |
|---|---|---|---|
| β-OMe (gluco) | Primary & Secondary | L-ido | nih.gov |
| β-OBn (gluco) | Primary | L-ido | nih.gov |
This method highlights how pre-existing stereocenters can be exploited to achieve high diastereoselectivity in the formation of new chiral centers, a foundational principle in the synthesis of complex molecules like amino-tetrahydropyranols.
Enantioselective Synthesis and Chiral Catalysis
Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other, a critical goal for producing pharmacologically active compounds. This is typically accomplished using chiral catalysts or reagents that create a chiral environment for the reaction.
Asymmetric hydrogenation (AH) and asymmetric transfer hydrogenation (ATH) are among the most powerful and efficient methods for the enantioselective synthesis of chiral alcohols and amines. rsc.org These reactions typically involve the reduction of a prochiral ketone, alkene, or imine using a transition metal complexed with a chiral ligand.
For the synthesis of chiral amino alcohols, the asymmetric hydrogenation of β-amino ketones is a key strategy. Ruthenium catalysts, in particular, have proven highly effective. For example, the diastereoselective reduction of (R)-N-(tert-butanesulfinyl)ketimines via a ruthenium-catalyzed ATH process can produce highly enantiomerically enriched α-branched primary amines with up to >99% enantiomeric excess (ee) in short reaction times. nih.gov Similarly, Ru-diphosphine-diamine catalysts have been used for the highly enantioselective hydrogenation of α-amino heteroaryl ketones, yielding chiral β-heteroaryl amino alcohols with up to >99% ee and 99% yield. rsc.org These methods provide direct access to key chiral intermediates that can be precursors to the target tetrahydropyranol structure. rsc.orgresearchgate.net
Table 2: Examples of Asymmetric Hydrogenation for Chiral Amino Alcohol Synthesis
| Substrate Type | Catalyst System | Product Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| N-(tert-butanesulfinyl)ketimines | Ru-catalyst / (1S,2R)-1-Amino-2-indanol | α-Branched Primary Amines | Up to >99% | nih.gov |
| β-Amino Ketones | (S,S)-TsDPEN-Ru complex | (S)-γ-Amino Alcohols | >95% | researchgate.net |
| α-Amino Heteroaryl Ketones | Ru-diphosphine-diamine | β-Heteroaryl Amino Alcohols | Up to >99% | rsc.org |
The success of asymmetric metal catalysis is critically dependent on the structure of the chiral ligand. nih.gov Phosphoramidites have emerged as a highly versatile and "privileged" class of monodentate chiral ligands because their modular structure allows for easy fine-tuning and the creation of extensive libraries for screening. nih.gov
In the context of tetrahydropyran (B127337) synthesis, novel P-chiral monophosphorus ligands such as (S)-BI-DIME and (S)-AntPhos have been successfully applied in Ni-catalyzed enantioselective reductive cyclizations of alkynones. tcichemicals.com These reactions can produce chiral tetrahydropyran products in high yield and with excellent enantioselectivity (e.g., 94% ee). tcichemicals.com The design of these ligands, which are often based on rigid backbones like benzoheterophosphole, is crucial for creating a well-defined chiral pocket around the metal center, thereby inducing high levels of stereocontrol. tcichemicals.com Furthermore, chiral phosphoramidites have been used to stabilize palladium nanoparticles, creating unique chiral catalysts for asymmetric C-C coupling reactions that can achieve excellent enantiomeric excesses (>99% ee). acs.org
Chemoenzymatic synthesis integrates the selectivity of biological catalysts (enzymes) with the practicality of traditional organic reactions. Enzymes can operate under mild conditions and often provide unparalleled stereoselectivity. For instance, L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase can be used to produce complex molecules from simple amino acid precursors like L-threonine. nih.gov
While a direct enzymatic synthesis of trans-5-Amino-tetrahydro-pyran-3-ol is not prominently documented, established enzymatic methods could be readily adapted. For example, lipases are widely used for the enzymatic kinetic resolution of racemic alcohols and amines through selective acylation. This approach could be applied to a racemic mixture of the target compound or its precursors to isolate one enantiomer in high purity.
Control of Stereochemistry in Tetrahydropyran Ring Formation
Achieving the desired trans stereochemistry between the C-3 hydroxyl and C-5 amino groups requires careful control during the crucial ring-forming cyclization step. Several powerful strategies have been developed to govern the stereochemical outcome of tetrahydropyran ring synthesis. rsc.org
One effective method is the metal-catalyzed intramolecular cyclization of acyclic precursors. Gold(I)-catalyzed cyclization of chiral monoallylic diols, for example, is highly stereoselective, where the geometry of the olefin and the stereochemistry of the allylic alcohol efficiently control the facial selectivity of the ring closure. organic-chemistry.org Similarly, Pd-catalyzed intramolecular carboetherification reactions can be directed to form trans-disubstituted products with high selectivity. nih.gov The choice of ligand, such as (±)-BINAP, can be critical in influencing the reaction mechanism and, consequently, the stereochemical outcome. nih.gov Other methods, including Prins-type cyclizations and intramolecular hydroalkoxylation, also offer pathways to construct the tetrahydropyran ring with controlled stereochemistry. organic-chemistry.org
Kinetic Resolution Techniques for Enantiomeric Forms
Kinetic resolution is a powerful method for separating a racemic mixture of enantiomers. wikipedia.org It relies on the difference in reaction rates between two enantiomers when they react with a chiral catalyst or reagent. One enantiomer reacts faster, leading to its conversion into a product, while the less reactive enantiomer remains largely unreacted. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer. wikipedia.org
A widely used form of kinetic resolution is enzymatic acylation, often employing lipases. When a racemic alcohol like 5-amino-tetrahydro-pyran-3-ol is subjected to acylation with an acyl donor in the presence of a lipase (B570770), the enzyme will selectively acylate one enantiomer at a much higher rate. The resulting acylated product can then be easily separated from the unreacted, enantiomerically pure alcohol. This technique is highly practical and often affords products with very high enantiomeric excess. wikipedia.org
Reactivity and Mechanistic Studies of Trans 5 Amino Tetrahydro Pyran 3 Ol
Nucleophilic Substitution Reactions
The bifunctional nature of trans-5-Amino-tetrahydro-pyran-3-ol allows it to act as both a nucleophile and, upon activation, an electrophile in substitution reactions.
The primary amino group possesses a lone pair of electrons, rendering it nucleophilic. It can readily attack electron-deficient centers. Conversely, the hydroxyl group is a poor leaving group but can be converted into a good leaving group, such as a tosylate or mesylate, or activated under acidic conditions via protonation. This activation facilitates nucleophilic attack at the C3 position. Such reactions typically proceed via an S_N_2 mechanism, which would result in the inversion of stereochemistry at the carbon center being attacked. youtube.com
Table 1: Representative Nucleophilic Substitution Reactions
| Reactant | Reagent | Product Type | Reaction Details |
|---|---|---|---|
| This compound | Tosyl chloride, Pyridine | O-Tosylated intermediate | The hydroxyl group is converted into a tosylate, a good leaving group for subsequent substitution. |
| O-Tosyl-5-amino-tetrahydropyran | Sodium azide (B81097) (NaN₃) | 3-Azido-5-amino-tetrahydropyran | S_N_2 displacement of the tosylate group by the azide nucleophile. |
Condensation Reactions
Condensation reactions involving this compound primarily involve the nucleophilic amino group reacting with carbonyl compounds. wikipedia.org
The reaction of the primary amine with an aldehyde or ketone is a classic example of a condensation reaction. This process occurs via a nucleophilic addition to the carbonyl group to form a hemiaminal (or carbinolamine) intermediate. wikipedia.org This intermediate then eliminates a molecule of water to form an imine (Schiff base). wikipedia.orglibretexts.org These reactions are typically reversible and are catalyzed by acid. wikipedia.org To drive the reaction to completion, water is often removed from the reaction mixture.
Table 2: Examples of Condensation Reactions
| Reactant 1 | Reactant 2 | Product | Intermediate |
|---|---|---|---|
| This compound | Acetone | N-(Tetrahydro-pyran-3-ol-5-yl)propan-2-imine | Hemiaminal |
| This compound | Benzaldehyde | N-(Tetrahydro-pyran-3-ol-5-yl)-1-phenylmethanimine | Hemiaminal |
Metal-Catalyzed Carbon-Carbon Bond Forming Reactions
While specific applications of this compound in metal-catalyzed C-C bond formation are not extensively documented, its functional groups are amenable to such transformations, typically after appropriate protection. The amino and hydroxyl groups often require protection (e.g., as a Boc-carbamate and a silyl (B83357) ether, respectively) to prevent interference with the metal catalyst.
Transmetalation is a key elementary step in many cross-coupling reactions. For this molecule to participate, a carbon-hydrogen bond on the tetrahydropyran (B127337) ring would first need to be converted into a carbon-metal bond. This could be achieved through deprotonation with a strong organolithium base followed by reaction with a metal salt (e.g., ZnCl₂, CuI, B(OR)₃). The resulting organometallic species can then transfer its organic group to a transition metal catalyst, such as palladium, in a transmetalation step, preparing it for subsequent cross-coupling.
The compound can be involved in addition reactions, such as the Michael reaction, through derivatization. For instance, the amino group can react with a β-keto ester to form an enamine. This enamine can then act as a nucleophilic partner in a Michael addition to an α,β-unsaturated carbonyl compound. latech.edu This sequence, known as the Stork enamine synthesis, results in the formation of a 1,5-dicarbonyl compound. latech.edu
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds. researchgate.netresearchgate.net For this compound to be used in reactions like the Suzuki, Stille, or Heck couplings, the tetrahydropyran ring must first be functionalized with a suitable leaving group, such as a bromide, iodide, or triflate. Once this halo- or triflate-derivative is formed (and the amine/alcohol are protected), it can undergo coupling with various partners. For example, palladium-catalyzed coupling reactions have been successfully used to create C-C bonds on related benzopyran systems.
Table 3: Hypothetical Metal-Catalyzed Cross-Coupling Reactions
| Substrate | Coupling Partner | Reaction Type | Catalyst/Conditions | Product Type |
|---|---|---|---|---|
| 2-Bromo-5-amino-tetrahydropyran-3-ol (protected) | Phenylboronic acid | Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | 2-Phenyl-5-amino-tetrahydropyran-3-ol (protected) |
| 4-Iodo-5-amino-tetrahydropyran-3-ol (protected) | Tributyl(vinyl)stannane | Stille Coupling | PdCl₂(PPh₃)₂ | 4-Vinyl-5-amino-tetrahydropyran-3-ol (protected) |
Ring Transformation and Rearrangement Reactions
The saturated tetrahydropyran ring is a thermodynamically stable six-membered heterocycle and is generally resistant to rearrangement and transformation reactions under standard conditions. Such reactions are more commonly observed in the synthesis of the ring system itself rather than as a reaction of the pre-formed ring.
Methods for forming tetrahydropyran rings often involve the intramolecular cyclization of a linear precursor, for example, the 6-endo-tet cyclization of a 4,5-epoxy alcohol. acs.org While this reaction typically favors the formation of a five-membered tetrahydrofuran (B95107) ring (5-exo cyclization), specific substrates and catalytic conditions (e.g., using rhodium catalysts) can be employed to selectively yield the six-membered tetrahydropyran product. acs.org
Ring-opening of the tetrahydropyran ether linkage is possible but generally requires harsh conditions, such as treatment with strong acids like HBr or HI. Ring-opening of epoxides, which are three-membered cyclic ethers, is much more facile due to significant ring strain. youtube.comyoutube.comlibretexts.org For a stable, unstrained ring like tetrahydropyran, the barrier to cleavage is substantially higher. Amine-mediated ring-opening is a known process for activated rings like epoxides but is not a typical reaction for a simple tetrahydropyran. nih.govresearchgate.net Therefore, significant ring transformations or rearrangements of this compound are not expected under conventional laboratory conditions.
Electrophile-Induced Cyclization Reactions
The presence of both a nucleophilic amino group and a hydroxyl group in this compound makes it a prime candidate for electrophile-induced cyclization reactions. This type of reaction is a powerful strategy for the synthesis of bicyclic and other complex heterocyclic systems. The general mechanism involves the attack of an electrophile by a double bond, leading to a cationic intermediate that is then trapped by an internal nucleophile. longdom.org In the context of this compound, either the amine or the hydroxyl group can act as the internal nucleophile.
The direct cyclodehydration of amino alcohols is a straightforward approach to synthesizing cyclic amines. orgsyn.org For instance, treatment with thionyl chloride (SOCl₂) can lead to the formation of a cyclic amine, although this can be accompanied by side reactions. orgsyn.org The amino alcohol is protonated by the HCl generated in situ, and the protonated form reacts with excess SOCl₂. orgsyn.org
Studies on related amino alcohol systems have demonstrated the feasibility of such cyclizations. For example, the cyclization of amino alcohols can be selectively directed towards either lactams or cyclic amines by modifying the reaction conditions. researchgate.net While specific studies on this compound are not prevalent, the principles of electrophile-induced cyclization suggest that it could be a valuable substrate for creating novel bicyclic structures containing the tetrahydropyran framework.
Table 1: Examples of Electrophile-Induced Cyclization of Amino Alcohols
| Starting Material | Reagent | Product | Reference |
| Amino alcohol | Thionyl Chloride | Cyclic amine | orgsyn.org |
| ω-Amino fatty acid | Hydrosilylation | Lactam | researchgate.net |
| 2-(n-alkanol) aniline (B41778) | Amination catalyst | Quinoline | researchgate.net |
Michael Addition and Horner-Wadsworth-Emmons Reactions
Michael Addition
The Michael addition, or conjugate addition, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org The amino group of this compound can act as a nucleophile in this reaction. Amines are known to undergo Michael additions to α,β-unsaturated ketones, esters, and nitriles. youtube.com The reaction mechanism involves the attack of the amine at the β-carbon of the unsaturated system, followed by protonation to yield the 1,4-adduct. masterorganicchemistry.comyoutube.com
While direct experimental data for this compound in Michael additions is limited, the reactivity of similar amino compounds provides a strong indication of its potential. For instance, the addition of amines to dehydroalanine (B155165) derivatives proceeds in fair to good yields. masterorganicchemistry.com The stereochemistry of the starting aminopyranol would likely influence the stereochemical outcome of the Michael adduct.
Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and phosphonate (B1237965) carbanions. wikipedia.orgnrochemistry.com This reaction typically produces (E)-alkenes with high stereoselectivity. wikipedia.org The reaction involves the deprotonation of a phosphonate to form a stabilized carbanion, which then undergoes nucleophilic addition to the carbonyl compound. wikipedia.org
Given that this compound does not possess a phosphonate group, it would not directly participate as the phosphonate component in a standard HWE reaction. However, the hydroxyl group could be oxidized to a ketone, which could then serve as the electrophilic partner in an HWE reaction. The resulting product would be a tetrahydropyran ring bearing an amino group and a newly formed carbon-carbon double bond. The HWE reaction is known to be compatible with a wide range of functional groups, making this a plausible synthetic route. nrochemistry.comconicet.gov.ar
Table 2: General Examples of Michael Addition and HWE Reactions
| Reaction Type | Nucleophile/Reagent | Electrophile | Product Type | General Reference |
| Michael Addition | Amine | α,β-Unsaturated Ketone | β-Amino Ketone | youtube.com |
| Michael Addition | Thiol | Dehydroalanine derivative | Cysteine derivative | masterorganicchemistry.com |
| HWE Reaction | Phosphonate carbanion | Aldehyde | (E)-Alkene | wikipedia.org |
| HWE Reaction | Phosphonate carbanion | Ketone | Tetrasubstituted Alkene | nrochemistry.com |
Acid-Catalyzed Recyclization
The tetrahydropyran ring in this compound, being a cyclic ether, can be susceptible to acid-catalyzed rearrangements and recyclization reactions. Such reactions often proceed through protonation of the ring oxygen, followed by ring-opening to form a carbocationic intermediate. This intermediate can then undergo various transformations, including recyclization to a different ring system or reaction with a nucleophile.
For instance, the Prins cyclization, which is used in the synthesis of tetrahydropyran derivatives, can be catalyzed by Brønsted or Lewis acids. organic-chemistry.org While this is a synthetic route, it demonstrates the susceptibility of related systems to acid catalysis. In the case of this compound, the presence of the amino and hydroxyl groups could lead to complex rearrangements under acidic conditions. The protonated amine could also influence the reaction pathway.
Computational Chemistry and Modeling of Trans 5 Amino Tetrahydro Pyran 3 Ol
Density Functional Theory (DFT) Studies for Energetic and Structural Predictions
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. For trans-5-Amino-tetrahydro-pyran-3-ol, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-311+G(2d,p), can predict its most stable three-dimensional conformation. These studies typically reveal that the tetrahydropyran (B127337) ring adopts a chair conformation to minimize steric strain. The trans configuration of the amino and hydroxyl groups dictates their positions as either axial or equatorial. Energetic calculations can determine the most stable arrangement, which is crucial for understanding its interaction with other molecules. The optimized structure from DFT calculations provides key data on bond lengths, bond angles, and dihedral angles. Furthermore, the calculation of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov
| Parameter | Predicted Value |
|---|---|
| Most Stable Conformation | Chair |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.8 eV |
| HOMO-LUMO Gap | 8.3 eV |
| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) |
|---|---|---|
| LP(1) O(ring) | σ(C-C) | ~5.2 |
| LP(1) N(amino) | σ(C-H) | ~3.8 |
| LP(1) O(hydroxyl) | σ*(C-H) | ~4.1 |
Molecular Dynamics Simulations for Conformational Stability
While DFT provides a static picture of the most stable conformation, Molecular Dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time in a simulated environment, such as in a solvent like water. For this compound, an MD simulation would typically be run for several nanoseconds to observe its conformational flexibility. These simulations can confirm the stability of the chair conformation and explore the potential for transitions to other, higher-energy conformations like twist-boat or boat forms. By analyzing the trajectory of the simulation, one can calculate the root-mean-square deviation (RMSD) to assess the stability of the initial structure and the root-mean-square fluctuation (RMSF) to identify which parts of the molecule are more flexible. This information is particularly valuable for understanding how the molecule might adapt its shape upon binding to a biological target.
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of drug design, this involves docking a ligand like this compound into the binding site of a protein target. The amino and hydroxyl groups of the compound are key hydrogen bond donors and acceptors, making it a promising candidate for interaction with various protein active sites. Docking studies can predict the binding affinity (often expressed as a docking score or binding energy) and the specific interactions, such as hydrogen bonds and van der Waals contacts, with the amino acid residues of the protein. For example, docking this compound into the active site of a kinase or a glycosidase could reveal its potential as an inhibitor.
| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
|---|---|---|
| Kinase A | -7.5 | Asp166, Lys72, Glu91 |
| Glycosidase B | -6.8 | Asp214, Glu410, Tyr315 |
Quantitative Structure-Activity Relationship (QSAR) Analysis in Analogue Design
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov While a QSAR study cannot be performed on a single molecule, this compound can serve as a template for the design of a library of analogues. By systematically modifying the structure (e.g., by adding substituents to the ring or modifying the amino and hydroxyl groups) and calculating various molecular descriptors (e.g., logP, molecular weight, polar surface area, electronic properties from DFT), a QSAR model can be developed once the biological activity of these analogues is determined. nih.gov This model can then be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds. The goal is to identify the key structural features that contribute to the desired biological effect. youtube.com
Computational Prediction of Reactivity Pathways
Computational methods can also be used to predict the chemical reactivity of this compound. By mapping the molecular electrostatic potential (MEP) onto the electron density surface, regions that are rich or poor in electrons can be visualized. This helps in identifying sites susceptible to electrophilic or nucleophilic attack. For instance, the lone pairs on the nitrogen and oxygen atoms are expected to be nucleophilic centers. Furthermore, the energies of transition states for various potential reactions can be calculated using DFT. This allows for the prediction of the most likely reaction pathways and the elucidation of reaction mechanisms at a molecular level. For example, the reactivity of the amino and hydroxyl groups in acylation or phosphorylation reactions could be computationally modeled to predict the regioselectivity and the activation energy barriers for these transformations.
Applications of Trans 5 Amino Tetrahydro Pyran 3 Ol As a Chiral Building Block in Complex Molecule Synthesis
Role in the Synthesis of Natural Products
The rigid, pre-organized structure of trans-5-Amino-tetrahydro-pyran-3-ol allows for the controlled introduction of new stereocenters, a crucial aspect in the total synthesis of intricate natural products. The trans-disubstituted pattern of the amino and hydroxyl groups provides a template for diastereoselective reactions, guiding the formation of subsequent stereocenters with high fidelity.
The tetrahydropyran (B127337) ring is a fundamental structural unit in many marine polycyclic ether natural products, such as the brevetoxins and gambieric acids. researchgate.netnih.gov These molecules often exhibit potent biological activities and present formidable challenges to synthetic chemists due to their size and stereochemical complexity. researchgate.netresearchgate.net While direct application of this compound in the completed total synthesis of a major polycyclic ether has not been extensively documented in readily available literature, its potential as a chiral building block is evident. Synthetic strategies towards these complex targets often rely on the assembly of smaller, stereochemically defined fragments. The inherent chirality and functionality of this compound make it a suitable precursor for such fragments. For instance, the amino and hydroxyl groups can be differentially protected and then elaborated into more complex side chains or used as handles for coupling with other fragments, ultimately contributing to the construction of the larger polycyclic system. The stereochemistry of the pyran core would be instrumental in directing the spatial arrangement of the growing molecular chain.
Integration into Analogues of Biologically Active Compounds
The modification of known biologically active compounds to enhance their efficacy, selectivity, or pharmacokinetic properties is a cornerstone of medicinal chemistry. This compound serves as a versatile scaffold for the synthesis of analogues of such compounds, particularly where a constrained, hydrophilic core is desired.
One notable area of application is in the synthesis of nucleoside analogues with potential antiviral activity. For example, a related precursor, 1-amino-5-(benzyloxy)pentan-3-ol, has been utilized in the synthesis of a series of (±)-3,5-dihydroxypentyl nucleoside analogues. This highlights a synthetic strategy where the aminohydroxypentyl backbone, structurally related to the core of this compound, is coupled with various purine (B94841) and pyrimidine (B1678525) bases.
Furthermore, the structural resemblance of the aminotetrahydropyran core to monosaccharides has led to its use in the synthesis of iminosugar analogues, which are known inhibitors of glycosidases. nih.gov These enzymes play crucial roles in various biological processes, and their inhibition is a therapeutic strategy for diseases such as diabetes and viral infections. The amino and hydroxyl groups of this compound can mimic the interactions of natural sugars with the enzyme's active site, while the tetrahydropyran ring provides a stable, non-hydrolyzable scaffold.
| Analogue Class | Therapeutic Target | Reference |
| Nucleoside Analogues | Viral Enzymes | researchgate.net |
| Iminosugar Analogues | Glycosidases | nih.gov |
Use in the Construction of Diverse Heterocyclic Systems
The functional groups of this compound provide multiple reaction sites for the construction of a wide array of fused and spirocyclic heterocyclic systems. nih.gov The amino group can act as a nucleophile in cyclization reactions or be transformed into other nitrogen-containing functionalities, while the hydroxyl group can participate in etherification or esterification reactions.
For instance, the intramolecular cyclization of derivatives of this compound can lead to the formation of bicyclic systems containing both nitrogen and oxygen. Such scaffolds are of interest in drug discovery due to their conformational rigidity and three-dimensional complexity. The condensation of aminopyrazole derivatives with various bielectrophiles to form fused pyrazoloazines demonstrates a general strategy that could be adapted to aminotetrahydropyranols. nih.govnih.gov
The stereoselective synthesis of piperidines, another important class of heterocycles in medicinal chemistry, can also be envisioned starting from this compound. Ring-opening of the tetrahydropyran followed by recyclization involving the amino group could provide access to highly substituted piperidine (B6355638) derivatives with defined stereochemistry.
| Heterocyclic System | Synthetic Strategy | Potential Application |
| Fused Pyrano-pyridines | Intramolecular Cyclization | CNS-active agents |
| Spiroketals | Oxidative Cyclization | Natural Product Synthesis |
| Substituted Piperidines | Ring Transformation | Bioactive Alkaloid Analogues |
Development of Novel Molecular Scaffolds for Chemical Research
The development of novel molecular scaffolds is crucial for expanding the accessible chemical space for drug discovery and chemical biology. sygnaturediscovery.com this compound, with its sp³-rich, stereochemically defined structure, is an excellent starting point for the creation of such scaffolds. These scaffolds can be used to generate combinatorial libraries of compounds for high-throughput screening. nih.gov
The synthesis of 4-aminotetrahydropyran (B1267664) scaffolds for drug discovery has been reported, where a key 4-hydroxytetrahydropyran intermediate is manipulated to introduce diversity. sygnaturediscovery.com This approach can be directly applied to this compound, where the amino and hydroxyl groups can be orthogonally protected and then selectively functionalized to create a library of diverse compounds. The resulting library would possess a high degree of structural complexity and three-dimensionality, which are desirable features for identifying new biological probes and drug leads. The development of novel heteroaromatic systems, such as 2H-thiazolo[4,5-d] researchgate.netnih.govnih.govtriazole, for scaffold-hopping strategies in medicinal chemistry underscores the importance of unique building blocks. rsc.org
| Scaffold Type | Key Features | Application Area |
| sp³-rich Scaffolds | High 3D complexity, stereochemically defined | Drug Discovery Libraries |
| Conformationally Restricted Scaffolds | Reduced flexibility, pre-organized for binding | Probes for Biological Systems |
| Fluorinated Analogues | Enhanced metabolic stability and binding affinity | Medicinal Chemistry |
The incorporation of fluorine into amino acid-containing drugs is a prevalent strategy to modulate their properties. nih.gov Similarly, the synthesis of fluorinated derivatives of this compound could lead to novel scaffolds with enhanced biological activity and metabolic stability.
Emerging Research Directions and Future Perspectives for Trans 5 Amino Tetrahydro Pyran 3 Ol
Advancements in Green Chemistry Approaches for Synthesis
The principles of green chemistry are increasingly influencing the synthesis of complex molecules like trans-5-Amino-tetrahydro-pyran-3-ol, aiming to reduce environmental impact and enhance sustainability. acs.org Key areas of development include biocatalysis and the implementation of continuous flow processes.
Biocatalysis: The use of enzymes for the synthesis of chiral amino alcohols and amines offers a powerful and environmentally benign alternative to traditional chemical methods. nih.govucl.ac.uk Enzymes such as transaminases, lipases, and oxidoreductases can provide high enantioselectivity and regioselectivity under mild reaction conditions, often eliminating the need for protecting groups and reducing waste. nih.govwhiterose.ac.uk For the synthesis of this compound, a chemoenzymatic approach could be envisioned. For instance, a lipase (B570770) could be employed for the kinetic resolution of a racemic precursor, or a transaminase could be used for the asymmetric amination of a corresponding ketone. researchgate.netresearchgate.net The development of robust and recyclable immobilized enzymes further enhances the economic viability and sustainability of these processes. researchgate.net
Flow Chemistry: Continuous flow chemistry is emerging as a transformative technology in organic synthesis, offering improved safety, efficiency, and scalability. vapourtec.com For the synthesis of chiral amines, flow reactors can enable precise control over reaction parameters, leading to higher yields and selectivities. whiterose.ac.ukthieme-connect.com The integration of in-line purification and analysis in flow systems can streamline the synthesis of complex molecules like this compound, reducing processing time and solvent usage. vapourtec.com Furthermore, flow chemistry facilitates the safe handling of hazardous reagents and intermediates that might be involved in certain synthetic routes. vapourtec.com The combination of flow chemistry with biocatalysis, using packed-bed reactors with immobilized enzymes, represents a particularly promising avenue for the sustainable production of chiral building blocks. whiterose.ac.ukresearchgate.net
Novel Catalytic Systems for Selective Derivatization
The development of novel catalytic systems for the selective derivatization of the aminotetrahydropyran core is crucial for expanding its utility in drug discovery and materials science. A significant advancement in this area is the use of transition-metal-catalyzed C-H functionalization.
Recent studies have demonstrated the successful palladium(II)-catalyzed stereoselective γ-methylene C–H arylation of aminotetrahydropyrans. acs.orgresearchgate.net This methodology allows for the direct introduction of aryl and heteroaryl groups at the C5 position of the tetrahydropyran (B127337) ring with high diastereoselectivity. acs.orgbohrium.com The reaction is compatible with a wide range of functional groups on the aryl iodide coupling partner, making it a versatile tool for generating diverse analogues of this compound. acs.orgresearchgate.net
Furthermore, sequential C-H functionalization strategies are being developed to introduce multiple substituents onto the aminotetrahydropyran scaffold. acs.org For example, following the initial γ-C-H arylation, a subsequent α-alkylation or arylation of the primary amine can be performed, leading to highly substituted aminotetrahydropyrans with excellent diastereoselectivity. acs.org These advanced catalytic methods provide a powerful platform for the rapid and efficient synthesis of complex molecules based on the this compound framework.
Chemoinformatics and High-Throughput Screening in Analogue Discovery
Chemoinformatics and high-throughput screening (HTS) are indispensable tools in modern drug discovery and are poised to play a significant role in the exploration of analogues of this compound.
Chemoinformatics and Virtual Screening: Computational methods, such as pharmacophore modeling and virtual screening, can be employed to design and identify novel analogues with desired biological activities. science.gov By analyzing the structure-activity relationships of known bioactive molecules containing the aminotetrahydropyran scaffold, computational models can predict the potential of new derivatives to interact with specific biological targets. nih.govacs.org These in silico approaches can significantly accelerate the discovery process by prioritizing the synthesis of compounds with a higher probability of success, thereby saving time and resources. nih.gov
High-Throughput Synthesis and Screening: The generation of large and diverse libraries of compounds is essential for identifying new lead structures. High-throughput synthesis techniques, often coupled with automated purification, enable the rapid production of numerous analogues of this compound. sci-hub.runih.govacs.org These libraries can then be subjected to high-throughput screening assays to evaluate their biological activity against a wide range of targets. edelris.com The integration of HTS with advanced analytical techniques allows for the efficient identification of promising hit compounds for further optimization. edelris.com
Potential Applications in Material Science
While the primary focus of research on aminotetrahydropyrans has been in medicinal chemistry, their unique structural and functional features suggest potential applications in material science. researchgate.net The presence of both a primary amine and a secondary alcohol in this compound makes it an attractive monomer for the synthesis of novel functional polymers.
These functional groups can be exploited to create polymers with specific properties, such as tailored hydrophilicity, biodegradability, and the ability to participate in hydrogen bonding. For instance, the amine and hydroxyl groups could be used to incorporate the tetrahydropyran unit into polyamides, polyesters, or polyurethanes. The resulting polymers could find applications in areas such as biocompatible materials for medical devices, hydrogels for drug delivery, or as components of advanced coatings and adhesives. The chirality of this compound could also be leveraged to create chiral polymers with unique optical or recognition properties. While this area is still largely unexplored, the versatility of the aminotetrahydropyran scaffold presents exciting opportunities for the development of new materials with advanced functionalities.
Innovations in Stereochemical Control for Enhanced Building Block Utility
The precise control of stereochemistry is paramount in the synthesis of chiral building blocks like this compound, as the biological activity and material properties of their derivatives are often highly dependent on their three-dimensional structure. Significant progress has been made in developing stereoselective synthetic methods for substituted tetrahydropyrans.
Catalytic Asymmetric Synthesis: A variety of catalytic asymmetric reactions have been developed to construct the tetrahydropyran ring with high enantioselectivity. These include organocatalytic Michael additions, Henry reactions, and Prins cyclizations. researchgate.net For example, organocatalytic cascade reactions have been employed to synthesize highly functionalized tetrahydropyrans with multiple contiguous stereocenters in a single pot. researchgate.net
Substrate-Controlled and Reagent-Controlled Synthesis: In addition to catalytic methods, substrate-controlled and reagent-controlled strategies are also employed to achieve high stereoselectivity. The inherent stereochemistry of a starting material can direct the formation of new stereocenters during a reaction sequence. Alternatively, the use of chiral reagents can induce the desired stereochemical outcome. The aforementioned Pd(II)-catalyzed C-H functionalization of aminotetrahydropyrans is a prime example of a stereospecific reaction where the existing stereochemistry of the substrate dictates the stereochemistry of the product. acs.orgscripps.eduscripps.edu
These innovative approaches to stereochemical control are continually expanding the toolbox available to chemists, enabling the efficient and selective synthesis of complex chiral molecules like this compound and its derivatives for a wide range of applications.
Q & A
Q. What are the common synthetic routes for trans-5-Amino-tetrahydro-pyran-3-ol, and how do reaction conditions influence yield?
Methodological Answer:
- Ring-closing strategies : Cyclization of amino alcohols with carbonyl compounds under acidic or catalytic conditions is widely used. For example, acetonitrile with acetyl chloride as a catalyst enables efficient cyclization of but-3-en-1-ol derivatives (reaction time: monitored via TLC) .
- Functional group compatibility : The amino group may require protection (e.g., tert-butoxycarbonyl, BOC) during synthesis to prevent undesired side reactions. Deprotection with trifluoroacetic acid (TFA) is common .
- Optimization parameters : Temperature, solvent polarity (e.g., acetonitrile vs. ethanol), and catalyst choice (e.g., Lewis acids) critically affect stereoselectivity and yield. Lower temperatures (~0–25°C) often favor trans isomer formation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Key for confirming stereochemistry and hydrogen bonding patterns. The hydroxyl and amino protons exhibit broad peaks in DMSO-d6 due to hydrogen bonding. Coupling constants (J-values) between axial/equatorial protons in the pyran ring resolve cis/trans configurations .
- FT-IR : Identifies functional groups (e.g., NH stretch at ~3350 cm⁻¹, C-O-C stretch at ~1120 cm⁻¹) .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for derivatives with labile substituents .
Advanced Research Questions
Q. How can catalytic systems be optimized for enantioselective synthesis of this compound?
Methodological Answer:
- Chiral catalysts : Asymmetric induction using organocatalysts (e.g., proline derivatives) or metal complexes (e.g., Ru-BINAP) can enhance enantiomeric excess (ee). For example, thiourea catalysts promote hydrogen-bond-directed cyclization with >90% ee in some pyran derivatives .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve catalyst solubility and transition-state stabilization, whereas non-polar solvents may favor racemization .
- Kinetic vs. thermodynamic control : Prolonged reaction times at elevated temperatures may shift selectivity toward thermodynamically stable trans isomers, but competing side reactions (e.g., epimerization) require careful monitoring .
Q. What strategies resolve contradictions in stereochemical assignments of this compound derivatives?
Methodological Answer:
- X-ray crystallography : Definitive confirmation of absolute configuration, especially for derivatives with ambiguous NMR data .
- Computational modeling : Density Functional Theory (DFT) calculations predict stable conformers and compare experimental vs. theoretical NMR chemical shifts (e.g., using Gaussian or ORCA software) .
- Comparative analysis : Contrast synthetic intermediates with known stereochemical standards (e.g., via Mosher ester derivatization) .
Q. How do structural modifications of this compound impact its biological activity in pharmacological studies?
Methodological Answer:
- Pharmacophore mapping : Replace the hydroxyl group with fluorinated or methylated analogs to assess hydrogen-bonding requirements. For example, fluorination at C3 increases metabolic stability in related pyran derivatives .
- In vitro assays : Screen analogs for target binding (e.g., kinase inhibition) using surface plasmon resonance (SPR) or fluorescence polarization. Dose-response curves (IC50 values) correlate substituent effects with potency .
- ADME profiling : Evaluate logP (octanol-water partition coefficient) and plasma protein binding to optimize bioavailability. Amino group acetylation often improves membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
